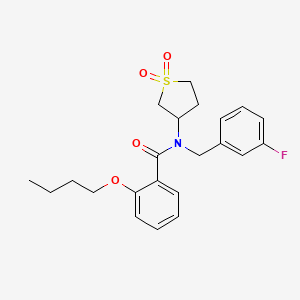![molecular formula C19H22N2O B11407965 5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11407965.png)
5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The phenoxy methyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a methylating agent. The isopropyl group is often introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzimidazole ring to a dihydrobenzimidazole.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy methyl group, where nucleophiles like amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, mild to moderate temperatures.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazoles.
Scientific Research Applications
5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: Lacks the phenoxy methyl and isopropyl groups, resulting in different chemical properties and biological activities.
5-methyl-2-(propan-2-yl)benzimidazole: Similar structure but without the phenoxy methyl group, leading to variations in reactivity and applications.
2-(phenoxymethyl)benzimidazole: Contains the phenoxy methyl group but lacks the isopropyl substituent, affecting its overall properties.
Uniqueness
5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both the phenoxy methyl and isopropyl groups distinguishes it from other benzimidazole derivatives, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-12(2)15-7-5-14(4)10-18(15)22-11-19-20-16-8-6-13(3)9-17(16)21-19/h5-10,12H,11H2,1-4H3,(H,20,21) |
InChI Key |
LGKXWXXBINFHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11407892.png)
![6,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407893.png)
![1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione](/img/structure/B11407895.png)
![2-bromo-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11407911.png)
![5-chloro-N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11407912.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11407913.png)

![ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11407921.png)
![N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11407928.png)

![(2E)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11407938.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407940.png)

![4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11407970.png)
